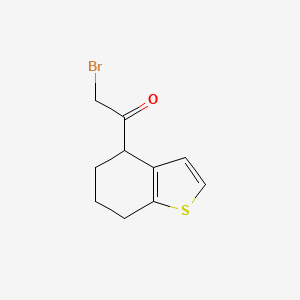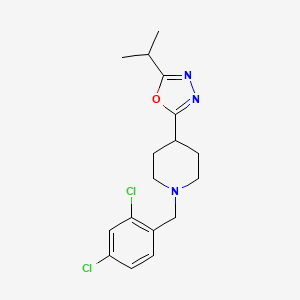![molecular formula C19H25N5O B2620271 2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034474-15-0](/img/structure/B2620271.png)
2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyrrolidine
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Analyse Biochimique
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These interactions with various enzymes, proteins, and other biomolecules are likely to be complex and multifaceted.
Cellular Effects
Preliminary studies suggest that it may have potential therapeutic applications in the treatment of depression and addiction disorders . It has been shown to demonstrate antidepressant-like efficacy, attenuate the behavioral effects of stress, and show therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Molecular Mechanism
It has been found to have high affinity for human, rat, and mouse kappa opioid receptors (KOR), with a 20-fold reduced affinity for human mu opioid receptors (MOR) . In rats, it has been shown to block KOR and MOR agonist-induced analgesia .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide in laboratory settings are not yet fully known. It has been shown to dose-dependently reduce the elevation of spiradoline-induced plasma prolactin .
Dosage Effects in Animal Models
In animal models, this compound has been shown to block KOR and MOR agonist-induced analgesia with ID 50 values of 1.5 and 9.8 mg/kg, respectively .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that imidazole derivatives are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Transport and Distribution
It is known that imidazole derivatives are highly soluble in water and other polar solvents .
Propriétés
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-22-16-5-4-15(11-17(16)23-13)19(25)21-12-14-6-7-20-18(10-14)24-8-2-3-9-24/h6-7,10,15H,2-5,8-9,11-12H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUNUCMKFDNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)


![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2620196.png)
![N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2620197.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2620205.png)



![8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2620210.png)
